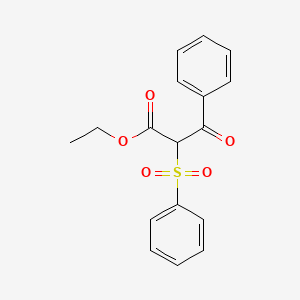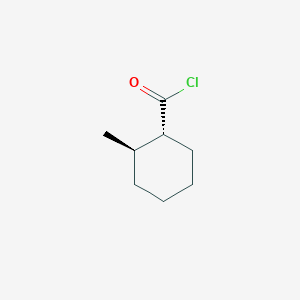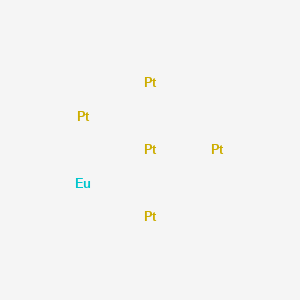
Europium--platinum (1/5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium-platinum (1/5) is a compound that combines the rare earth element europium with platinum in a specific stoichiometric ratio
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of europium-platinum (1/5) typically involves the reaction of europium salts with platinum salts under controlled conditions. One common method is the co-precipitation technique, where europium chloride and platinum chloride are dissolved in a suitable solvent, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of europium-platinum (1/5) may involve more scalable techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for the precise control of the stoichiometry and purity of the compound, which is crucial for its applications in high-tech industries.
化学反応の分析
Types of Reactions: Europium-platinum (1/5) can undergo various chemical reactions, including:
Oxidation: The europium component can be oxidized from Eu(II) to Eu(III), while platinum can form oxides.
Reduction: Platinum can be reduced from Pt(IV) to Pt(II) or Pt(0), and europium can be reduced from Eu(III) to Eu(II).
Substitution: Ligands attached to europium or platinum can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride can serve as reducing agents.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents such as acetonitrile or dimethyl sulfoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield europium oxide and platinum oxide, while reduction may produce elemental europium and platinum.
科学的研究の応用
Europium-platinum (1/5) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Platinum-based compounds are well-known for their anticancer properties, and europium-platinum (1/5) is being explored for its potential in cancer therapy.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as phosphors for LED technology and components for electronic devices.
作用機序
The mechanism of action of europium-platinum (1/5) involves the interaction of its components with molecular targets:
Europium: The luminescent properties of europium are due to its ability to absorb and emit light, which is utilized in imaging applications.
Platinum: Platinum exerts its effects by binding to DNA and forming crosslinks, which inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly relevant in its anticancer applications.
類似化合物との比較
Europium Oxide (Eu₂O₃): Known for its luminescent properties, used in phosphors.
Platinum Chloride (PtCl₂): Used in catalysis and as a precursor for other platinum compounds.
Europium-Doped Yttrium Oxide (Y₂O₃Eu): Used in red phosphors for display technology.
Uniqueness: Europium-platinum (1/5) is unique due to the combination of europium’s luminescent properties and platinum’s catalytic and anticancer properties
特性
CAS番号 |
12133-18-5 |
|---|---|
分子式 |
EuPt5 |
分子量 |
1127.4 g/mol |
IUPAC名 |
europium;platinum |
InChI |
InChI=1S/Eu.5Pt |
InChIキー |
ATDBROVASDAJSP-UHFFFAOYSA-N |
正規SMILES |
[Eu].[Pt].[Pt].[Pt].[Pt].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


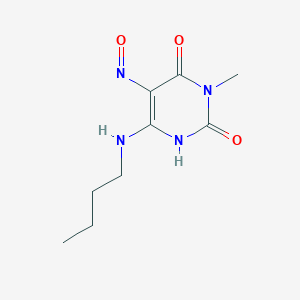
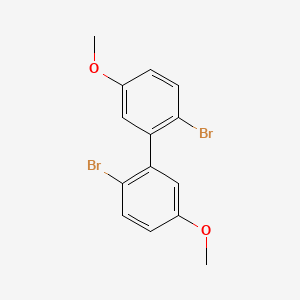
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)
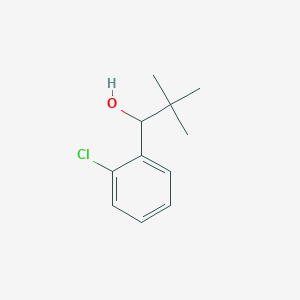
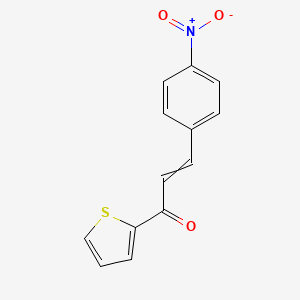
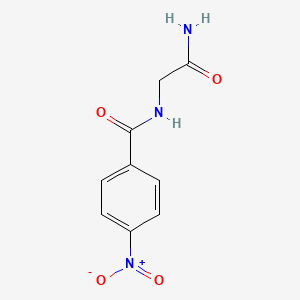
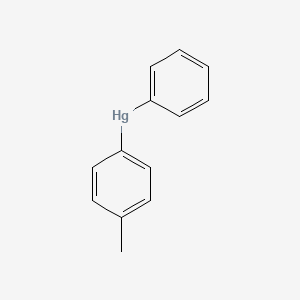
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
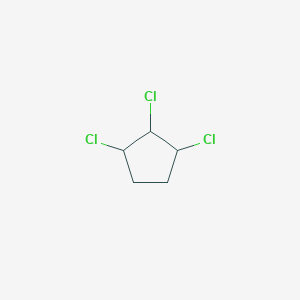
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
